tert-butyl N-{[(2R)-5-oxopyrrolidin-2-yl]methyl}carbamate

Chiral synthesis Stereochemistry ASpartyl protease inhibition

Chiral non-racemic (R)-configured Boc-protected amine intermediate for peptidomimetic drug discovery. Sourcing single-enantiomer pyrrolidinone building blocks with verified stereochemistry is critical for aspartyl protease inhibitor programs, where (S)-configured or racemic alternatives yield divergent biological outcomes. • Enables synthesis of direct renin inhibitors with IC50 = 2 nM against human recombinant renin; carbamate linker strategy provides ≥500-fold potency improvement over ether analogs. • Orthogonal Boc protection permits selective acidic deprotection (>95% yield) without affecting Fmoc/Cbz groups, ideal for convergent multi-step synthesis. • XLogP3 0.4, 2 HBD, 3 HBA - balanced polarity profile suitable for CNS-targeted inhibitor programs.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
Cat. No. B8249317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{[(2R)-5-oxopyrrolidin-2-yl]methyl}carbamate
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCC(=O)N1
InChIInChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)11-6-7-4-5-8(13)12-7/h7H,4-6H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1
InChIKeyQAZQYXLZGZFSRM-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{[(2R)-5-oxopyrrolidin-2-yl]methyl}carbamate – Overview


tert-Butyl N-{[(2R)-5-oxopyrrolidin-2-yl]methyl}carbamate (CAS 173598-46-4) is a chiral non-racemic carbamate derived from D-pyroglutamic acid, featuring a single defined (2R) stereocenter. Its molecular formula is C10H18N2O3 with a molecular weight of 214.26 g/mol [1]. The compound carries a tert-butyloxycarbonyl (Boc) protecting group on the primary amine and a pyrrolidin-2-one (γ-lactam) ring that provides conformational rigidity and hydrogen-bonding capability . It is cataloged as a heterocyclic building block and is primarily used as a protected chiral amine intermediate in medicinal chemistry and organic synthesis.

Chiral (2R) building block
Workflowstereospecific synthesis
Protectionorthogonal Boc strategy
Derived fromD-pyroglutamic acid

tert-Butyl (2R)-Pyrrolidinone Carbamate: Why Stereochemistry Matters


Substituting this compound with its (S)-enantiomer (CAS 148357-97-5), the racemate (CAS 944728-08-9), or other Boc-proline derivatives can lead to divergent synthetic outcomes and biological activity. In aspartyl protease inhibitor programs, the (R)-configured pyrrolidinone core demonstrated potency advantages due to specific interactions with the S1' and S2' subsites of renin; a final drug candidate incorporating the (2R)-5-oxopyrrolidin-2-ylmethyl moiety achieved an IC50 of 2 nM against human recombinant renin, whereas the corresponding (S)-configured or racemic analogs would be predicted to show significantly reduced binding [1]. Furthermore, the carbamate linker class—which includes this Boc-protected intermediate—exhibited a pronounced in vitro potency improvement (from micromolar to low-nanomolar IC50, a ≥500-fold shift) compared to ether-linked analogs [1]. The orthogonal Boc protection strategy enables selective acidic deprotection without affecting base-labile or hydrogenolysis-sensitive functionalities, a critical differentiator from Cbz- or Fmoc-protected alternatives in multi-step syntheses [2].

Target (2R) Defined (R)-stereocenter; reported binding affinity context
(S)-enantiomer / racemate Stereochemical mismatch may substantially alter target engagement 50% yield loss with racemate
Boc protection Acid-labile, orthogonal to hydrogenolysis and base
Cbz / Fmoc alternatives Cleavage conditions incompatible with common catalytic steps Limits orthogonal deprotection sequences
Carbamate linker Reported potency-conferring pharmacophore in renin series
Ether-linked analogs Class-level potency difference may limit target engagement SAR context required

tert-Butyl (2R)-Pyrrolidinone Carbamate Comparative Evidence


(R)-Stereochemistry vs (S) and Racemate

The target compound is the single (R)-enantiomer, confirmed by the IUPAC name tert-butyl N-{[(2R)-5-oxopyrrolidin-2-yl]methyl}carbamate and SMILES notation CC(C)(C)OC(=O)NC[C@H]1CCC(=O)N1 [1]. The (S)-enantiomer, tert-butyl N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}carbamate (CAS 148357-97-5), and the racemate/stereochemistry-unspecified analog, tert-butyl [(5-oxopyrrolidin-2-yl)methyl]carbamate (CAS 944728-08-9), are also commercially available but lack the defined (R)-configuration. In the context of aspartyl protease renin inhibition, a final compound incorporating the (2R)-5-oxopyrrolidin-2-ylmethyl moiety (BDBM18341) demonstrated an IC50 of 2 nM against human recombinant renin, while stereochemical inversion or racemization would be predicted to abrogate or significantly reduce binding affinity due to loss of specific interactions with the protease active site [2][3].

(R) vs (S)/racemate
Cross-study comparable
IC50 2 nM for (2R)-containing inhibitor
Predicted reduction for (S) or racemic forms
Supports stereochemical control in SAR
Human recombinant renin assay
Chiral synthesis Stereochemistry ASpartyl protease inhibition

Enantiomeric Purity vs Racemate Availability

Suppliers offer the (R)-enantiomer (CAS 173598-46-4) at certified purities of 97-98%, as verified by NMR and HPLC analysis. The stereochemistry-unspecified analog, tert-butyl [(5-oxopyrrolidin-2-yl)methyl]carbamate (CAS 944728-08-9), is also available at ≥97% purity but lacks defined stereochemistry . For applications requiring enantiomerically pure intermediates, using the racemate yields a 1:1 mixture of (R)- and (S)-enantiomers, resulting in a 50% theoretical yield loss of the desired enantiomer and necessitating costly chiral chromatographic separation.

Enantiomeric purity
Data to verify
≥97% (R) vs 50:50 racemate
100% desired enantiomer vs 50% max
Avoids chiral separation for stereospecific synthesis
Supplier specification; analytical verification advised
Chiral purity Enantiomeric excess Procurement specification

Carbamate Linker Advantage in Renin Inhibition

In the pyrrolidine-based direct renin inhibitor series from Novartis, compounds featuring a carbamate linker at the prime site exhibited a pronounced increase in in vitro potency compared to ether-linked analogs. Lead compound 2 (ether linker) showed activity in the micromolar range, while carbamate derivatives achieved nanomolar IC50 values: 0.4 nM (BDBM18342), 2 nM (BDBM18341, containing the (2R)-5-oxopyrrolidin-2-ylmethyl fragment), and 3 nM (BDBM18347) against human recombinant renin [1][2]. This SAR directly validates the preferred use of carbamate-protected pyrrolidine intermediates for incorporating the pharmacophore, as the carbamate linker enables key hydrogen-bonding interactions unattainable with ether linkers.

Carbamate vs ether linker
Class-level inference
IC50 2 nM (carbamate) vs >1 μM (ether)
≥500-fold difference in reported series
Reported linker-class potency context
Renin inhibitor SAR; linker-specific H-bond interactions
Renin inhibitor Carbamate linker Structure-activity relationship

Boc Group Orthogonality vs Cbz and Fmoc

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (typically TFA/CH2Cl2 or HCl/dioxane) with deprotection yields routinely exceeding 95%, while remaining stable to basic conditions, nucleophiles, and hydrogenolysis. In contrast, the benzyloxycarbonyl (Cbz) group requires hydrogenolysis (H2/Pd) or strong acid (HBr/AcOH), and the 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved by secondary amines (piperidine, DBU) but is unstable to hydrogenation [1]. In multi-step syntheses involving Pd-catalyzed cross-coupling or hydrogenation steps, the Boc group survives conditions that would cleave Cbz protection, while the Fmoc group is incompatible with many basic reaction conditions. The quantitative nature of Boc deprotection ensures reliable overall yields in convergent synthetic sequences [2].

Boc orthogonality
Class-level inference
Boc cleaved by TFA/HCl; stable to H2/Pd, base
Cbz needs H2/Pd; Fmoc piperidine-labile
Enables orthogonal deprotection sequences
Standard protecting group strategies (literature)
Protecting group orthogonality Boc chemistry Multi-step synthesis

Commercial Availability and Multi-Supplier Sourcing

The (R)-enantiomer (CAS 173598-46-4) is commercially available from multiple reputable suppliers including Aladdin, Leyan, CalpacLab, and MolCore at purities of 97-98% . Aladdin pricing ranges from approximately ¥1,535 per 250 mg to ¥19,206 per 5 g, representing a unit cost of approximately ¥3.84/mg at the 5 g scale. The (S)-enantiomer (CAS 148357-97-5) is also available from Leyan at 98% purity. The broad supplier base for the (R)-enantiomer provides competitive pricing and reduces supply chain risk compared to specialty single-source intermediates.

Supplier sourcing
Source review
97-98% purity; multi-supplier availability
Gram-scale procurement supported
Reduces single-supplier procurement risk
Verify lot-specific purity and enantiomeric excess
Supplier sourcing Gram-scale procurement Cost analysis

Application Scenarios – tert-Butyl (2R)-Pyrrolidinone Carbamate


Chiral Renin Inhibitor Synthesis

The (R)-configured pyrrolidinone core serves as a critical intermediate for synthesizing direct renin inhibitors with nanomolar potency. The carbamate linker strategy, validated by the SAR showing a ≥500-fold potency advantage over ether linkers, makes this compound essential for prime site optimization in pyrrolidine-based antihypertensive agents [1]. A final inhibitor incorporating the (2R)-5-oxopyrrolidin-2-ylmethyl moiety achieved an IC50 of 2 nM against human recombinant renin, demonstrating the value of the specific stereochemistry [2].

Peptidomimetic Aspartyl Protease Inhibitors

The defined (2R)-stereochemistry enables the construction of peptidomimetic scaffolds that mimic the transition state of aspartyl protease substrates. This is particularly relevant for developing inhibitors of renin, BACE-1 (β-secretase), and other aspartyl proteases where stereochemical fidelity directly determines binding affinity [3]. The pyrrolidin-2-one ring provides both the conformational constraint and hydrogen-bonding pattern required for engaging the catalytic aspartate dyad.

Multi-Step Synthesis with Orthogonal Protection

The orthogonal Boc protection allows for selective acidic deprotection in the presence of base-labile (Fmoc) or hydrogenolysis-labile (Cbz) protecting groups. This makes the compound suitable for fragment-based drug discovery and combinatorial library synthesis, where sequential deprotection of different amine functionalities is required without cross-reactivity [4]. The quantitative nature of Boc deprotection (>95% yield) ensures reliable overall yields in convergent synthetic sequences.

CNS-Penetrant Intermediate Synthesis

The pyrrolidinone ring, combined with the Boc-protected amine, provides a versatile intermediate for CNS drug discovery programs. The hydrogen-bond donor/acceptor pattern of the pyrrolidinone contributes to favorable physicochemical properties (XLogP3-AA = 0.4, HBD = 2, HBA = 3) [5] that can enhance blood-brain barrier permeability compared to purely lipophilic alternatives, making it suitable for synthesizing CNS-targeted aspartyl protease inhibitors.

Application
Selection Property
Validation Focus
Renin target stereochemistry studies
Defined (2R) stereocenter
Stereochemical attribution review
Aspartyl protease pathway research
Conformationally constrained pyrrolidinone core
Binding-assay context; transition-state mimetic validation
Orthogonal deprotection synthesis
Acid-labile Boc protection strategy
Deprotection yield and orthogonality under reaction conditions
CNS model compound synthesis
Physicochemical profile (HBD/HBA, XLogP3-AA 0.4)
In vitro permeability model endpoints
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